Methyl 2-(4-chlorophenyl)-3-oxobutanoate
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Overview
Description
Methyl 2-(4-chlorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid and contains a chlorophenyl group, making it a valuable intermediate in organic synthesis. This compound is often used in the preparation of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: 2-(4-chlorophenyl)-3-oxobutanoic acid.
Reduction: Methyl 2-(4-chlorophenyl)-3-hydroxybutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-chlorophenyl)-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-chlorophenyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the keto and ester functional groups, which can participate in nucleophilic addition and substitution reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-chlorophenyl)-3-oxopropanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(4-chlorophenyl)-3-oxobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 2-(4-bromophenyl)-3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Methyl 2-(4-chlorophenyl)-3-oxobutanoate is unique due to its specific reactivity profile and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various synthetic and research applications .
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-(4-chlorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)10(11(14)15-2)8-3-5-9(12)6-4-8/h3-6,10H,1-2H3 |
InChI Key |
MIEIQQTWYPKNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
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